molecular formula C20H24N2O3 B250059 2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide

2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide

Cat. No. B250059
M. Wt: 340.4 g/mol
InChI Key: XOPCCAXXODYORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. It is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. The NF-κB pathway is known to be involved in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A works by inhibiting the NF-κB pathway, which is a key regulator of inflammation and immune response. The NF-κB pathway is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation and immune response. By inhibiting this pathway, 2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A can reduce inflammation and improve immune function.
Biochemical and Physiological Effects
2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activation of immune cells, such as macrophages and T cells, and improve immune function. In addition, 2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A has been shown to reduce tumor growth and improve the efficacy of chemotherapy.

Advantages and Limitations for Lab Experiments

2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A has several advantages for use in scientific research. It is a small molecule inhibitor that is easy to synthesize and purify, making it suitable for use in high-throughput screening assays. It is also highly specific for the NF-κB pathway, which reduces the risk of off-target effects. However, 2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, its mechanism of action may be affected by the cellular context, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the role of 2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A in the regulation of immune function and the treatment of autoimmune disorders. Additionally, further studies are needed to determine the efficacy of 2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A in clinical trials and its potential use as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A is synthesized through a multi-step process that involves the reaction of 2-isopropylphenol with phosgene, followed by the reaction of the resulting chloroformate with N,N-dimethylbenzamide. The final product is obtained after purification through column chromatography. The synthesis of 2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A has been studied extensively for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. It has been shown to inhibit the NF-κB pathway, which is known to be involved in the development and progression of these diseases. In preclinical studies, 2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide A has demonstrated efficacy in reducing tumor growth, suppressing inflammation, and improving immune function.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N,N-dimethyl-2-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)15-9-6-8-12-18(15)25-13-19(23)21-17-11-7-5-10-16(17)20(24)22(3)4/h5-12,14H,13H2,1-4H3,(H,21,23)

InChI Key

XOPCCAXXODYORG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N(C)C

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N(C)C

Origin of Product

United States

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